molecular formula C16H15N5O3 B2974903 2-(1H-1,2,3-benzotriazol-1-yl)-N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylene]acetohydrazide CAS No. 305353-54-2

2-(1H-1,2,3-benzotriazol-1-yl)-N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylene]acetohydrazide

Cat. No.: B2974903
CAS No.: 305353-54-2
M. Wt: 325.328
InChI Key: DRZMFVKPWKMHBB-RQZCQDPDSA-N
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Description

2-(1H-1,2,3-Benzotriazol-1-yl)-N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylene]acetohydrazide is a hydrazide derivative featuring a benzotriazole core linked to a hydrazone moiety substituted with a 4-hydroxy-3-methoxyphenyl group. Its synthesis typically involves the condensation of 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide with 4-hydroxy-3-methoxybenzaldehyde under reflux conditions in ethanol or acetic acid, yielding a product characterized by NMR, IR, and HRMS for structural validation . The compound's bioactivity is hypothesized to arise from its ability to form hydrogen bonds and participate in tautomeric equilibria, influenced by the electron-donating methoxy and hydroxyl groups .

Properties

IUPAC Name

2-(benzotriazol-1-yl)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3/c1-24-15-8-11(6-7-14(15)22)9-17-19-16(23)10-21-13-5-3-2-4-12(13)18-20-21/h2-9,22H,10H2,1H3,(H,19,23)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZMFVKPWKMHBB-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CN2C3=CC=CC=C3N=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CN2C3=CC=CC=C3N=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1H-1,2,3-benzotriazol-1-yl)-N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylene]acetohydrazide is a benzotriazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C17H17N5O2C_{17}H_{17}N_{5}O_{2}. The structure features a benzotriazole ring, which is known for its diverse biological activities. The presence of the methoxy and hydroxy groups on the phenyl ring enhances its pharmacological profile.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with benzotriazole derivatives. The following sections detail specific activities observed in the compound of interest.

Antimicrobial Activity

Research has shown that benzotriazole compounds exhibit significant antimicrobial properties. For example:

  • Antibacterial Activity : The compound was tested against various bacterial strains such as Escherichia coli and Bacillus subtilis. Results indicated moderate antibacterial effects, likely due to the hydrophobic interactions facilitated by the benzotriazole moiety .
  • Antifungal Activity : Similar studies reported antifungal efficacy against Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 µg/mL .
CompoundTarget OrganismMIC (µg/mL)
Benzotriazole DerivativeCandida albicans12.5 - 25
Benzotriazole DerivativeEscherichia coliModerate

Anti-inflammatory Effects

The anti-inflammatory potential of benzotriazole derivatives has been documented in various studies. Compounds similar to the one have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

Anticancer Properties

Several derivatives of benzotriazole have been investigated for their anticancer effects:

  • Mechanism of Action : It has been suggested that these compounds induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression .
  • Case Studies : Specific studies have shown that certain benzotriazole derivatives exhibit cytotoxicity against human cancer cell lines, including breast and lung cancer cells.

Case Studies

  • Study on Anticancer Activity : A study evaluated the cytotoxic effects of a related benzotriazole derivative on MCF-7 breast cancer cells, revealing an IC50 value of approximately 30 µM after 48 hours of treatment. This suggests significant potential for further development as an anticancer agent .
  • Inflammation Model : In an animal model of inflammation, administration of a similar compound resulted in a marked reduction in paw edema, indicating effective anti-inflammatory activity .

Comparison with Similar Compounds

Core Structural Variations

  • Benzotriazole vs. Triazole/Thiazole Derivatives: Unlike triazole-based analogs (e.g., N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide), the benzotriazole core in the target compound enhances π-π stacking and hydrogen-bonding capabilities due to its extended aromatic system. This structural feature correlates with improved thermal stability, as observed in crystallographic studies .
  • 272–274°C for chloro derivatives) .

Crystallographic Insights

  • Hydrogen Bonding: The target compound’s crystal structure (analogous to ’s 2-chloro derivative) exhibits intermolecular N–H⋯O and C–H⋯N bonds, forming layered networks. This contrasts with sulfonamide derivatives (e.g., N′-[(2-(1H-1,2,4-Triazol-1-yl)quinolin-3-yl)methylene]-4-methoxybenzenesulfonohydrazide), where sulfonyl groups introduce stronger O–H⋯O interactions, enhancing crystallinity .
  • Dihedral Angles :
    The dihedral angle between benzotriazole and arylidene moieties in the target compound (~70.8° in ’s chloro analog) affects molecular planarity and packing efficiency, influencing solubility and reactivity .

Antibacterial Activity

  • The target compound’s 4-hydroxy-3-methoxyphenyl group may enhance antibacterial potency compared to simpler benzotriazole derivatives. For instance, [(1H-benzotriazol-1-ylacetyl)amino]acetic acid derivatives (7a-e) showed significant zone of inhibition (>20 mm) against E. coli, while N-phenylacetamide analogs (8a-d) were less active .

Cytotoxicity

  • Hydrazones with nitro or methoxy groups (e.g., N′-(2-hydroxy-5-nitrobenzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide) exhibit selective cytotoxicity against melanoma cells (IC50 < 10 μM) . The target compound’s methoxy group may confer similar selectivity, though empirical data is needed.

Tautomerism and Stability

  • NMR studies on quinazolinone analogs () reveal that the 4-hydroxy-3-methoxyphenyl group stabilizes the imidic acid tautomer via intramolecular hydrogen bonding (ΔG* ≈ 65 kJ/mol), enhancing metabolic stability compared to non-hydroxylated derivatives .

Q & A

Basic: What are the optimal synthetic routes for preparing the compound, and how can reaction conditions be systematically optimized?

Answer:
The compound is typically synthesized via condensation reactions between hydrazide derivatives and aldehydes. Key steps include:

  • Condensation : Reacting 2-(1H-benzotriazol-1-yl)acetohydrazide with 4-hydroxy-3-methoxybenzaldehyde under reflux in ethanol, catalyzed by acetic acid, to form the hydrazone linkage .
  • Optimization : Adjust reaction time (4–6 hours), temperature (80–100°C), and stoichiometry (1:1 molar ratio) to maximize yield. Monitor progress via TLC (e.g., chloroform:methanol 7:3) .
  • Purification : Recrystallize using methanol or ethanol to achieve >90% purity .

Basic: How can the stereochemistry and structural integrity of the compound be confirmed post-synthesis?

Answer:
Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm E/Z isomerism via chemical shifts of the imine (–CH=N–) proton (δ 8.2–8.5 ppm in 1H^1H NMR) and absence of coupling in 1H^1H-1H^1H NOESY .
  • X-ray Diffraction : Resolve crystal structure to validate stereochemistry and intramolecular hydrogen bonding (e.g., O–H···N interactions) .
  • IR Spectroscopy : Identify characteristic bands (e.g., C=O at ~1650 cm⁻¹, N–H at ~3200 cm⁻¹) .

Basic: What in vitro assays are suitable for preliminary evaluation of the compound’s biological activity?

Answer:
Standard assays include:

  • Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
  • Antifungal Screening : Agar diffusion against C. albicans, using griseofulvin as a reference .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess safety margins .

Advanced: How can computational methods resolve contradictions between experimental and theoretical data (e.g., spectroscopic vs. DFT-predicted spectra)?

Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict NMR/IR spectra. Compare with experimental data to identify discrepancies (e.g., solvent effects or tautomerism) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking) in crystallographic data to explain deviations in spectroscopic properties .
  • Docking Studies : Model ligand-receptor interactions to validate bioactivity trends observed in vitro .

Advanced: What strategies enhance the compound’s bioactivity through structural modifications?

Answer:

  • Derivatization : Introduce electron-withdrawing groups (e.g., –NO₂ at the 3-position of the aryl ring) to improve antimicrobial potency .
  • Heterocycle Fusion : Incorporate triazole or oxadiazole moieties to enhance metabolic stability and binding affinity .
  • Coordination Chemistry : Synthesize metal complexes (e.g., Cu²⁺ or Zn²⁺) to exploit chelation effects for targeted activity .

Advanced: How can reaction intermediates be stabilized to improve synthetic reproducibility?

Answer:

  • Azide Precursors : Use Huisgen cycloaddition with trimethylsilyl-protected alkynes to stabilize reactive intermediates (e.g., 4-ethynylbenzaldehyde) .
  • Acidic Media : Control pH during hydrazide formation to prevent premature cyclization or decomposition .
  • Low-Temperature Storage : Preserve intermediates like Schiff bases at –20°C under inert atmosphere .

Advanced: What analytical workflows validate the compound’s stability under physiological conditions?

Answer:

  • HPLC-MS : Monitor degradation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) over 24 hours .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (25–300°C) to guide storage conditions .
  • UV-Vis Kinetics : Track hydrolytic stability at λmax ≈ 320 nm in buffered solutions .

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